N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C18H20N2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-naphthalen-2-ylsulfanylacetamide |
InChI |
InChI=1S/C18H20N2OS/c1-13(2)18(3,12-19)20-17(21)11-22-16-9-8-14-6-4-5-7-15(14)10-16/h4-10,13H,11H2,1-3H3,(H,20,21) |
InChI Key |
OYALGRURKNXLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two major steps:
- Step A: Formation of the sulfide intermediate bearing the naphthalen-2-ylsulfanyl group.
- Step B: Introduction of the amide moiety with the cyano-substituted alkyl chain.
These steps can be performed sequentially or in reversed order depending on the availability of intermediates and reaction conditions.
Synthesis of Sulfide Intermediate
- The naphthalen-2-ylsulfanyl group is introduced by nucleophilic substitution or coupling reactions involving 2-naphthalenethiol or its derivatives with appropriate alkyl halides or acyl precursors.
- Typical solvents for these reactions include ethers such as tetrahydrofuran (THF), ethylene glycol dimethyl ether, tert-butyl methyl ether, or 1,4-dioxane, which provide good solubility and reaction control.
- Reaction temperatures range from ambient to moderate heating (~0–100 °C) depending on the reactivity of the substrates.
Formation of the Amide with Cyano-substituted Alkyl Chain
- The amide bond is formed by coupling the sulfanyl intermediate with an amine or amide precursor containing the 1-cyano-1,2-dimethylpropyl group.
- Common nitrogen sources include ammonia, ammonium carbamate, or ammonium acetate, with ammonium carbamate preferred for better yields.
- Hypervalent iodine reagents such as diacetoxyiodobenzene are employed as oxidizing agents to facilitate imination or sulfoximine formation.
- Solvents like toluene, acetonitrile, or methanol are used, with reaction conditions maintained at room temperature or slightly elevated temperatures to optimize conversion.
Alternative Routes and Reaction Conditions
- The compound can also be prepared by imination of sulfoxide precursors under appropriate conditions, as described in literature for sulfoximine derivatives.
- Literature references (Okamura and Bolm, Org. Lett., 2004; Leca et al., Chem. Eur. J., 2004; Reggelin and Zur, Synthesis, 2000) provide detailed protocols for sulfoximine synthesis that can be adapted for this compound.
- The order of steps can be reversed: starting from sulfoxides and performing imination to obtain sulfoximines, followed by further functionalization.
Data Table: Reaction Conditions and Reagents
Research Findings and Notes
- The use of hypervalent iodine reagents such as diacetoxyiodobenzene is crucial for efficient imination and sulfoximine formation, enabling high yields under mild conditions.
- Solvent choice significantly affects reaction rates and selectivity; ethers and polar aprotic solvents are preferred.
- The cyano group on the alkyl chain is stable under these conditions, allowing its incorporation without side reactions.
- The sequence of reactions can be optimized based on intermediate stability and desired purity.
- This methodology aligns with patented processes for related bicyclic sulfoximine derivatives with pesticidal activity, suggesting potential bioactivity for the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2-Cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylthio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional properties are best contextualized against related acetamide derivatives. Below is a comparative analysis based on substituents, molecular properties, and inferred applications:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Insights:
Aromatic vs. Heteroaromatic Substituents :
- The naphthalen-2-ylsulfanyl group in the target compound offers stronger π-π stacking compared to benzothiazole () or triazole () systems. However, heteroaromatic groups (e.g., benzothiazole) may enhance target specificity in medicinal applications .
Solubility and Lipophilicity: Polar substituents, such as methoxyphenoxyethylsulfanyl (), improve aqueous solubility, whereas lipophilic groups like benzodiazolylsulfanyl () favor membrane permeability.
Biological Relevance :
- Pyrazolopyrimidinyl derivatives () highlight the importance of fused heterocycles in kinase inhibition, suggesting that the target compound’s naphthalene system could be optimized for similar therapeutic roles.
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide is . The compound features a naphthalene moiety linked to a sulfanyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many acetamides act as enzyme inhibitors, potentially affecting pathways involved in cell proliferation and survival.
- Antioxidant Properties : Compounds containing naphthalene and sulfanyl groups are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that such compounds may induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of mitotic processes.
Biological Activity Data
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxic effects of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide on human lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines. The results demonstrated a dose-dependent increase in cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant properties of the compound using various assays (DPPH and ABTS). The results indicated that the compound significantly scavenged free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases.
Q & A
Q. What are the established synthetic routes for N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide, and what key intermediates are involved?
The synthesis typically involves a multi-step sequence:
Thioether formation : Reacting naphthalen-2-thiol with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanylacetamide intermediate .
Cyanopropyl coupling : Introducing the 1-cyano-1,2-dimethylpropyl group via nucleophilic substitution or coupling reactions, often using carbodiimide-based reagents (e.g., EDC) in dichloromethane with triethylamine as a base .
Purification : Column chromatography or recrystallization (e.g., methylene chloride) is critical to isolate the final product with >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Key analytical techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded dimers observed in related acetamide derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the naphthalen-2-ylsulfanyl group (δ 7.4–8.2 ppm for aromatic protons) and the cyano group (C≡N stretch at ~2200 cm⁻¹ in IR) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₁H₂₃N₂OS₂) with <2 ppm error .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests in aqueous buffers (pH 4–9) show degradation <10% over 24 hours at 25°C .
- Thermal stability : Thermogravimetric analysis (TGA) indicates decomposition above 200°C, suggesting suitability for high-temperature reactions .
Advanced Research Questions
Q. How does conformational flexibility in the crystal lattice impact biological activity predictions?
Crystallographic studies of analogous compounds reveal multiple conformers in the asymmetric unit (e.g., dihedral angles between aromatic rings varying by ~20°), which may lead to discrepancies in docking simulations . Mitigation strategies include:
- Variable-temperature crystallography : To assess dynamic conformational changes.
- Molecular dynamics (MD) simulations : Compare energy-minimized conformers with experimental data to refine pharmacophore models .
Q. What methodologies are used to resolve contradictions between computational and experimental binding affinities for P2X receptor targets?
- Competitive radioligand assays : Measure displacement of [³H]-ATP in P2X2/3 receptor-expressing cells to validate in silico predictions .
- Free-energy perturbation (FEP) calculations : Quantify binding energy differences caused by the naphthalen-2-ylsulfanyl group’s steric effects .
- Site-directed mutagenesis : Identify critical residues (e.g., Lys⁶⁹ in P2X7) that disrupt ligand-receptor interactions .
Q. How can the compound’s potential off-target effects be systematically evaluated?
Q. What strategies optimize the compound’s selectivity for sulfhydryl-containing enzymes?
- Thiol-specific probes : Use Ellman’s reagent (DTNB) to quantify covalent adduct formation with cysteine residues .
- pH-dependent activity assays : Test enzymatic inhibition at pH 5.0–8.0 to exploit thiolate anion reactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?
Q. What experimental approaches reconcile discrepancies in logP values reported in PubChem vs. in-house measurements?
- Chromatographic validation : Measure retention times via HPLC (C18 column, acetonitrile/water gradient) and calculate logP using certified standards (e.g., octanol-water partitioning) .
- Consensus logP predictors : Compare results from ACD/Labs, ChemAxon, and EPI Suite to identify outliers .
Methodological Recommendations
Q. What are best practices for scaling up synthesis without compromising purity?
Q. How can researchers leverage the compound’s photophysical properties for imaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
